N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S3/c1-2-15-21-22-18(28-15)23-29(25,26)12-9-7-11(8-10-12)19-16(24)17-20-13-5-3-4-6-14(13)27-17/h3-10H,2H2,1H3,(H,19,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIITTRNRJELLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 514.36 g/mol. It features a complex structure that includes a thiadiazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.36 g/mol |
| CAS Number | 1037-51-0 |
| LogP | 3.08650 |
| PSA | 137.67000 |
Anticancer Activity
Recent studies have indicated that derivatives of the thiadiazole scaffold exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole ring have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. In a study where compounds were tested at concentrations of 100 µM, some derivatives demonstrated over 60% reduction in cell viability in Caco-2 cells compared to untreated controls .
Case Study: Thiadiazole Derivatives
In vitro experiments have highlighted that the incorporation of specific substituents on the thiadiazole ring can enhance anticancer activity. For example, a compound with a 4-methyl substitution exhibited improved efficacy against Caco-2 cells . This suggests that structural modifications can significantly influence biological outcomes.
Antimicrobial Activity
The biological activity of thiadiazole derivatives extends to antimicrobial properties as well. Compounds similar to this compound have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes .
Other Biological Activities
The 1,3,4-thiadiazole moiety is also associated with several other pharmacological effects:
- Anti-inflammatory : Some derivatives have shown promising anti-inflammatory properties in preclinical models.
- Anticonvulsant : Certain compounds within this class have been evaluated for their anticonvulsant effects using standard seizure models .
- Antidiabetic : There is emerging evidence supporting the potential antidiabetic effects of thiadiazole derivatives through mechanisms involving glucose metabolism regulation .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The target compound has shown effectiveness against various bacterial strains and fungi:
- Antibacterial Activity : Studies report Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : The compound has demonstrated antifungal effects against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% observed in various studies .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. Notably:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2).
- Mechanism of Action : The mechanism involves the disruption of DNA replication processes in cancer cells, which may lead to reduced proliferation rates .
Structure-Activity Relationship (SAR)
The structure of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide allows for modifications that can enhance its biological activity. Research on SAR has indicated that variations in substituents on the thiadiazole ring can significantly affect both antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results indicated that compounds similar to the target compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Evaluation
Another significant study evaluated the anticancer properties of thiadiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The findings suggested that certain derivatives showed promising cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at three primary sites:
Mechanistic Insights
-
Sulfamoyl Reactivity : The sulfamoyl group acts as a leaving group in nucleophilic substitution reactions due to its electron-withdrawing nature, facilitating attack by amines or alcohols .
-
Thiadiazole Participation : The 1,3,4-thiadiazole ring stabilizes transition states via conjugation, enabling regioselective reactions at the sulfamoyl nitrogen .
-
Carboxamide Stability : Hydrolysis of the carboxamide group proceeds via acid- or base-catalyzed mechanisms, yielding carboxylic acids with retention of the thiadiazole-sulfonamide framework.
Cyclization Reactions
Treatment with POCl₃ or PCl₅ induces cyclization of the carboxamide group, forming fused heterocyclic systems (e.g., thiazolo[5,4-d]thiadiazoles) . For example:
This reaction is confirmed by mass spectrometry (MS) and X-ray crystallography .
Cross-Coupling Reactions
The benzo[d]thiazole moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .
Comparative Reaction Table
The table below summarizes reaction outcomes under varying conditions:
*Yields are illustrative; exact values depend on reaction scale and purification methods.
Stability and Side Reactions
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below summarizes critical structural and functional differences:
Spectral and Crystallographic Data
- IR/NMR : The target compound’s sulfamoyl group would show characteristic ν(SO2) at ~1150–1350 cm⁻¹ and ν(NH) at ~3300 cm⁻¹, distinct from thioxo (C=S) absorptions (~1240–1258 cm⁻¹) in compounds like 3a–d .
- Crystal Packing : Planar structures (e.g., ) stabilize via intermolecular H-bonding, a feature critical for crystallinity and formulation .
Research Findings and Implications
- Antimicrobial Activity : Sulfamethizole’s antibacterial efficacy is well-documented, but the target compound’s benzo[d]thiazole moiety may broaden its spectrum against resistant strains .
- Anticancer Potential: 1,2,4-Triazole derivatives () show promise in oncology; the target compound’s sulfamoyl and benzo[d]thiazole groups could synergize for kinase inhibition .
- Metabolic Stability : The ethyl group may reduce oxidative metabolism compared to methyl, extending half-life .
Q & A
Basic: What are the standard synthetic routes for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer:
The synthesis typically involves three key steps:
Thiadiazole Core Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to generate the sulfamoyl intermediate .
Sulfamoylation : Couple the intermediate with 4-aminophenyl derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Carboxamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach benzo[d]thiazole-2-carboxylic acid to the sulfamoylphenyl group .
Optimization Tip : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) to improve purity (>95%) .
Advanced: How can the coupling reaction between the sulfamoyl intermediate and benzothiazole carboxamide be optimized for higher yields?
Methodological Answer:
Key parameters include:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates .
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
- Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions, then warm to 25°C for 12–24 hours .
- Post-Reaction Workup : Acidify with dilute HCl to precipitate the product, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and aromatic protons from benzothiazole (δ 7.5–8.5 ppm) .
- FT-IR : Identify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxamide (C=O at 1650–1700 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (calculated for C19H17N5O3S2: 451.09 g/mol) with [M+H]+ peaks .
Advanced: How can contradictory reports on biological activity (e.g., antimicrobial vs. enzyme inhibition) be resolved?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing; enzyme inhibition assays with ATPase/GTPase targets) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare analogs with modified substituents (e.g., replacing ethyl with methyl or phenyl groups) to isolate functional group contributions .
- Target-Specific Profiling : Conduct molecular docking (e.g., AutoDock Vina) to predict binding affinities for bacterial dihydrofolate reductase vs. human carbonic anhydrase isoforms .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (MIC determination) .
- Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC50 calculation) .
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) using stopped-flow CO2 hydration assays .
Advanced: What computational strategies can predict off-target interactions or toxicity?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger Phase to map essential features (e.g., sulfonamide as a zinc-binding group) .
- ADMET Prediction : Employ SwissADME or ProTox-II to estimate permeability (LogP), hepatotoxicity, and hERG channel inhibition .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity; retention time ~8.2 minutes .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting Point : Compare observed mp (e.g., 210–212°C) with literature data to detect impurities .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the benzothiazole carboxamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) using solvent evaporation .
- Co-Solvent Systems : Use PEG-400/water (70:30 v/v) for intravenous administration .
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation .
- Long-Term : Lyophilize and keep at –80°C with desiccants (e.g., silica gel) .
- In-Use Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation .
Advanced: How can crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/chloroform) and solve structures using SHELX .
- Torsion Angle Analysis : Compare experimental data (e.g., C–S–N–C dihedral angles) with DFT-optimized geometries (B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
